molecular formula C10H7BrClN B1381782 1-Bromo-3-chloro-4-methylisoquinoline CAS No. 1396762-45-0

1-Bromo-3-chloro-4-methylisoquinoline

Cat. No. B1381782
CAS RN: 1396762-45-0
M. Wt: 256.52 g/mol
InChI Key: MEDQCXWCTCXENA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-chloro-4-methylisoquinoline (1-BCM) is a heterocyclic aromatic compound, consisting of a benzene ring with a bromine and a chlorine substituent, as well as a methyl group. It is an important intermediate in the synthesis of various pharmaceuticals, as well as other aromatic compounds. 1-BCM is a versatile synthetic intermediate, used in a variety of laboratory experiments and applications. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 1-BCM.

Scientific Research Applications

Synthesis of Complex Organic Compounds

1-Bromo-3-chloro-4-methylisoquinoline and its derivatives are primarily used in the synthesis of complex organic compounds. For example, they are utilized in the creation of various naphthoquinone derivatives through multistep sequences involving Diels-Alder condensation, leading to compounds like 1-chloro-11-hydroxy-4-methylnaphthoquinone and its analogs (Croisy-Delcey et al., 1991).

Pharmaceutical Research

In pharmaceutical research, derivatives of 1-Bromo-3-chloro-4-methylisoquinoline are synthesized and evaluated for their potential medicinal properties. For instance, some studies have focused on the creation of dialkylaminoalkylic esters of related compounds for exploring their antispasmodic activity (Vittorio et al., 1984).

Studies in Organic Chemistry

In the field of organic chemistry, these compounds are key for understanding and developing new synthetic methodologies. For example, research involving halohydrins of isoquinoline Reissert compounds has provided insight into base-induced rearrangement reactions, leading to the formation of new isochromenes and isoquinolines (Kirby et al., 1979).

Catalysis Research

This compound and its derivatives are also investigated in catalysis research. For instance, studies have examined the use of related catalysts for the synthesis of dihydropyrimidinones and hydroquinazoline derivatives, highlighting their efficiency and reusability in certain chemical reactions (Kefayati et al., 2012).

Crystal Structure Analysis

The compound is used in studies focusing on the crystal structure and molecular interactions of various chemical substances. This kind of research is vital for understanding the physical and chemical properties of new materials (Ouerghi et al., 2021).

Antitumor Activity Research

Derivatives of 1-Bromo-3-chloro-4-methylisoquinoline have been synthesized and tested for antineoplastic activity, particularly in models of leukemia. These studies contribute significantly to the development of new anticancer agents (Liu et al., 1995).

properties

IUPAC Name

1-bromo-3-chloro-4-methylisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClN/c1-6-7-4-2-3-5-8(7)9(11)13-10(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDQCXWCTCXENA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C2=CC=CC=C12)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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